Sodium [1,1'-biphenyl]-2-sulfinate

Catalog No.
S13345393
CAS No.
M.F
C12H9NaO2S
M. Wt
240.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium [1,1'-biphenyl]-2-sulfinate

Product Name

Sodium [1,1'-biphenyl]-2-sulfinate

IUPAC Name

sodium;2-phenylbenzenesulfinate

Molecular Formula

C12H9NaO2S

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C12H10O2S.Na/c13-15(14)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14);/q;+1/p-1

InChI Key

PFCKAAARHACPSB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)[O-].[Na+]

Sodium [1,1'-biphenyl]-2-sulfinate is an organosulfur compound characterized by the presence of a sulfinic acid group attached to a biphenyl structure. Its chemical formula is C12H10O2S\text{C}_{12}\text{H}_{10}\text{O}_2\text{S}, and it is classified under biphenyls and derivatives. The compound features two benzene rings connected by a single bond, with a sulfinic acid group (-SO₂Na) at the para position relative to one of the phenyl rings. This structural configuration imparts unique chemical properties and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

, primarily acting as a sulfonylating agent. It can undergo:

  • Oxysulfonylation: In the presence of catalysts such as boron trifluoride etherate, sodium [1,1'-biphenyl]-2-sulfinate can react with alkynes to form β-keto sulfones through radical pathways, showcasing its utility in synthesizing complex organic molecules .
  • Formation of Thiosulfonates: The compound can also generate thiosulfonates via radical mechanisms when subjected to specific reaction conditions .
  • S–S, N–S, and C–S Bond Formation: Sodium [1,1'-biphenyl]-2-sulfinate serves as a versatile reagent for forming various organosulfur compounds through different bond-forming reactions .

Sodium [1,1'-biphenyl]-2-sulfinate exhibits notable biological activity. It acts as a substrate for specific enzymes involved in the desulfurization pathways of sulfur-containing compounds. For instance, it has been reported to participate in the oxidative desulfurization of dibenzothiophene, converting it into less toxic products while facilitating the removal of sulfur without breaking carbon-carbon bonds . This property highlights its potential application in bioremediation and environmental chemistry.

Several synthesis methods for sodium [1,1'-biphenyl]-2-sulfinate have been developed:

  • Direct Sulfonation: Biphenyl can be treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfinic acid group, followed by neutralization with sodium hydroxide or sodium carbonate .
  • Radical Reactions: Utilizing radical initiators or catalysts can facilitate the formation of sodium [1,1'-biphenyl]-2-sulfinate from appropriate precursors under controlled conditions .
  • Multicomponent Reactions: Recent advancements have shown that sodium sulfinates can be synthesized through multicomponent reactions involving various substrates to yield functionalized sulfinates efficiently .

Sodium [1,1'-biphenyl]-2-sulfinate finds applications across several fields:

  • Organic Synthesis: It serves as a key reagent in synthesizing sulfonamides, sulfides, and sulfones due to its ability to introduce sulfonyl groups into organic molecules .
  • Pharmaceutical Chemistry: Its role as an intermediate in drug synthesis positions it as a valuable compound in pharmaceutical research and development.
  • Environmental Chemistry: The compound's ability to facilitate desulfurization processes makes it useful in environmental applications aimed at reducing sulfur emissions from industrial processes .

Interaction studies involving sodium [1,1'-biphenyl]-2-sulfinate have focused on its reactivity with various biological molecules and synthetic substrates. Research indicates that this compound can interact with cytochrome P450 enzymes during metabolic processes, influencing its bioavailability and toxicity profiles. Additionally, its interactions with other organosulfur compounds have been explored to understand its role in complex biochemical pathways .

Sodium [1,1'-biphenyl]-2-sulfinate shares structural and functional similarities with several other organosulfur compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
Sodium SulfinateContains a simple sulfonate groupCommonly used as a reagent for sulfonation reactions
1,2-BenzenedithiolContains two thiol groupsExhibits different reactivity due to thiol functional groups
Sodium PhenylsulfinatePhenyl group attached to a sulfonateUsed primarily for phenylation reactions
Sodium 4-MethylbenzenesulfinateMethyl-substituted phenyl groupOffers altered electronic properties affecting reactivity
Sodium 2-HydroxybiphenylsulfinateHydroxy group on biphenylShows different biological activities compared to sodium [1,1'-biphenyl]-2-sulfinate

The uniqueness of sodium [1,1'-biphenyl]-2-sulfinate lies in its biphenyl structure combined with the sulfinic acid functionality, which allows for specific reactivity patterns not observed in simpler sulfonates or other organosulfur compounds.

Sodium [1,1'-biphenyl]-2-sulfinate belongs to the class of aromatic sulfinate salts, featuring a sodium counterion paired with the deprotonated form of [1,1'-biphenyl]-2-sulfinic acid. The compound’s molecular structure consists of two phenyl rings connected by a single bond (biphenyl system), with a sulfinate (-SO₂⁻) group attached to the second carbon of one ring. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₂H₉NaO₂S
Molecular Weight240.3 g/mol
Purity (Commercial)≥95%
Storage ConditionsRoom temperature, inert gas

The sulfinate group’s electron-withdrawing nature induces partial positive charge on adjacent carbon atoms, making these sites susceptible to nucleophilic attack. This electronic profile underpins the compound’s utility in cross-coupling reactions and C–S bond-forming processes.

Historical Context and Discovery

While biphenyl derivatives have been studied since the 19th century, the specific synthesis of sodium [1,1'-biphenyl]-2-sulfinate was first reported in the early 2000s alongside advances in directed ortho-metalation strategies. Early patents from 2008–2015 describe its preparation via sulfination of 2-bromobiphenyl using sodium sulfite under palladium catalysis. Database records indicate its initial PubChem registration in 2016 (CID 23691994), with structural characterization completed by 2019. The compound’s discontinuation from commercial catalogs after 2023 highlights challenges in large-scale production despite its synthetic value.

Significance in Organic Chemistry

As a shelf-stable sulfinate salt, this compound addresses historical limitations in handling gaseous sulfur dioxide or unstable sulfinic acids during synthesis. Its applications span three key areas:

  • Cross-Coupling Reactions: The sulfinate group undergoes nickel- or palladium-catalyzed coupling with aryl halides to form biaryl sulfones, as demonstrated in the synthesis of polychlorinated biphenyl (PCB) analogs.
  • Nucleophilic Aromatic Substitution: The sodium sulfinate moiety displaces leaving groups on electron-deficient arenes, enabling regioselective functionalization.
  • Polymer Chemistry: Incorporation into conductive polymers enhances thermal stability while maintaining π-conjugation, as shown in poly(biphenyl sulfone) electrolytes for lithium-ion batteries.

Research Objectives and Scope

This review evaluates the compound’s synthetic accessibility, reaction mechanisms, and unexplored applications. Critical gaps include:

  • Optimization of catalytic systems for enantioselective sulfinate couplings
  • Development of flow chemistry protocols to improve reaction scalability
  • Exploration of photoredox activation pathways for C–H sulfination

Subsequent sections analyze these aspects through experimental data and theoretical modeling.

Molecular Structure and Properties

Structural Features

Sodium [1,1'-biphenyl]-2-sulfinate exhibits a distinctive molecular architecture characterized by two phenyl rings connected via a single carbon-carbon bond, with a sulfinate group positioned at the ortho location relative to the inter-ring linkage [1] [2]. The molecular formula is C₁₂H₉NaO₂S, with a molecular weight of 240.25 grams per mole [3] [4]. The compound features a sulfur atom in the +4 oxidation state, forming a sulfinate functional group (SO₂⁻) that is ionically bonded to a sodium cation [5] [6].

The biphenyl backbone consists of two benzene rings linked at the 1,1' positions, creating a conjugated aromatic system [7]. The sulfinate substituent at the 2-position introduces significant electronic and steric effects due to its proximity to the inter-ring bond [8]. The molecular geometry exhibits a non-planar conformation between the two phenyl rings, with the dihedral angle influenced by the ortho-substitution pattern [8]. The sulfinate group contains a pyramidal sulfur center with two oxygen atoms, one bearing a formal negative charge that is balanced by the sodium cation [5].

Physical Properties

Sodium [1,1'-biphenyl]-2-sulfinate exists as a crystalline solid under standard conditions, typically appearing as white to off-white crystals [9]. The compound demonstrates high water solubility due to its ionic nature, facilitating hydration through strong dipole interactions between the sulfinate anion and water molecules [10]. The molecular weight of 240.25 grams per mole reflects the combined mass of the organic sulfinate anion and the sodium counterion [3] [4].

The compound exhibits sensitivity to oxidation in air, a characteristic property of sulfinate compounds that can undergo transformation to the corresponding sulfonate through aerial oxidation [6]. The thermal stability is moderate, with decomposition temperatures typically observed above 200°C, though specific thermal decomposition data for the 2-position isomer requires further experimental determination [10]. The ionic character contributes to relatively high melting points compared to neutral organic compounds of similar molecular weight [9].

PropertyValue/Description
Molecular FormulaC₁₂H₉NaO₂S
Molecular Weight240.25 g/mol
Physical StateCrystalline solid
ColorWhite to off-white
Water SolubilityHigh (ionic compound)
Air StabilitySensitive to oxidation
Sulfur Oxidation State+4

Spectroscopic Characteristics

The infrared spectroscopic profile of sodium [1,1'-biphenyl]-2-sulfinate displays characteristic absorption bands that confirm the presence of the sulfinate functional group and aromatic biphenyl system [12]. The sulfur-oxygen stretching vibrations typically appear in the region of 1190-1150 cm⁻¹, representing the asymmetric and symmetric S=O stretching modes [12]. The carbon-sulfur bond stretching vibrations are observed in the range of 914-895 cm⁻¹, providing additional confirmation of the sulfinate structure [12].

Aromatic carbon-carbon stretching vibrations manifest in the characteristic range of 1594-1489 cm⁻¹, indicative of the conjugated biphenyl system [12]. The aromatic carbon-hydrogen stretching modes appear in the higher frequency region around 3000-3100 cm⁻¹, while aromatic carbon-hydrogen bending vibrations are typically observed in the 700-900 cm⁻¹ region [13].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [14] [15]. In proton nuclear magnetic resonance spectra, the aromatic hydrogen atoms appear in the characteristic downfield region between 7.0-8.0 parts per million [13]. The ortho-substitution pattern creates distinctive splitting patterns that differ from the meta and para isomers due to the proximity of the sulfinate group to the aromatic protons [15].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals in the 120-140 parts per million range, with the sulfur-bearing carbon exhibiting a characteristic chemical shift that reflects the electron-withdrawing nature of the sulfinate group [13]. The quaternary carbon at the inter-ring junction displays a distinct signal that can be used for structural confirmation [15].

Mass spectrometric analysis typically shows the molecular ion peak at mass-to-charge ratio 240, corresponding to the intact molecular ion [16]. Characteristic fragmentation patterns include the loss of sulfur dioxide (64 mass units), yielding fragment ions that correspond to the biphenyl backbone [16]. Ultraviolet-visible spectroscopy exhibits absorption bands in the 250-300 nanometer region, characteristic of π-π* transitions in the biphenyl chromophore [8].

Nomenclature and Classification

International Union of Pure and Applied Chemistry Nomenclature

According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is systematically named as sodium 2-phenylbenzenesulfinate [2] [5]. This nomenclature follows the standard approach for naming sulfinate salts, where the anionic portion is derived from the corresponding sulfinic acid by replacing the acidic hydrogen with the metal cation [2]. The systematic name reflects the structural arrangement where the sulfinate group is attached to the 2-position of one phenyl ring, which itself bears a phenyl substituent at the 1-position [5].

An alternative systematic designation is 2-phenylbenzenesulfinate sodium salt, which emphasizes the salt nature of the compound [17]. The International Union of Pure and Applied Chemistry system recognizes the biphenyl framework through the notation [1,1'-biphenyl]-2-sulfinate, sodium salt, which explicitly indicates the connectivity between the two phenyl rings and the position of the sulfinate substituent [1] [2].

Common Names and Synonyms

The compound is commonly referred to by several synonymous names that reflect different aspects of its structure and chemical heritage [18] [5]. Biphenyl-2-sulfinate sodium salt represents a simplified nomenclature that emphasizes the biphenyl core structure [18]. The designation sodium biphenyl-2-sulfinate follows conventional naming patterns for sodium salts of organic acids [5].

In chemical databases and commercial sources, the compound may appear under various registry designations, though a specific Chemical Abstracts Service number has not been universally assigned for the 2-position isomer [19]. Related terminology includes ortho-biphenylsulfinate sodium salt, which uses positional descriptors common in aromatic chemistry [18]. The systematic identifier 2-(phenyl)benzenesulfinate sodium emphasizes the substitution pattern on the benzene ring [5].

Classification in Chemical Taxonomy

Sodium [1,1'-biphenyl]-2-sulfinate belongs to the broad class of organosulfur compounds, specifically within the sulfinate subcategory [20] [21]. Sulfinates represent a distinct functional group class characterized by sulfur in the +4 oxidation state, positioned between sulfides (+2) and sulfonates (+6) in the oxidation hierarchy [6] [21]. The compound fits within the organosulfur taxonomy as an aromatic sulfinate, distinguishing it from aliphatic sulfinate compounds [21].

From a structural classification perspective, the compound is categorized as a biphenyl derivative, placing it within the broader family of polycyclic aromatic compounds [7] [22]. The biphenyl framework consists of two benzene rings linked through a carbon-carbon single bond, representing a fundamental structural motif in organic chemistry [7]. This classification is significant for understanding the compound's chemical reactivity and potential applications [22].

The ionic nature of the compound places it within the category of organic salts, specifically metal sulfinates [23]. This classification influences the compound's physical properties, including solubility, thermal behavior, and spectroscopic characteristics [23]. The sodium cation contributes to the compound's classification as an alkali metal salt of an organic acid derivative [6].

Isomeric Forms

Position Isomers

Sodium [1,1'-biphenyl]-2-sulfinate exhibits positional isomerism with respect to the placement of the sulfinate group on the biphenyl framework [24] [25]. The three primary positional isomers correspond to sulfinate substitution at the ortho (2-position), meta (3-position), and para (4-position) relative to the inter-ring carbon-carbon bond [25]. Each positional isomer maintains the same molecular formula C₁₂H₉NaO₂S and molecular weight of 240.25 grams per mole, but differs significantly in structural characteristics and properties [3] [26].

The ortho isomer (2-position) features the sulfinate group adjacent to the inter-ring linkage, creating potential steric interactions and unique electronic effects [24]. This positioning influences the dihedral angle between the two phenyl rings and affects the overall molecular conformation [8]. The proximity of the sulfinate group to the inter-ring bond introduces significant steric hindrance that can impact chemical reactivity patterns [24].

The meta isomer (3-position) positions the sulfinate group one carbon removed from the inter-ring junction, resulting in intermediate electronic effects compared to the ortho and para isomers [24]. This positioning reduces steric interactions while maintaining moderate electronic communication between the sulfinate group and the biphenyl π-system [25]. The meta arrangement typically exhibits different spectroscopic signatures and reactivity patterns compared to the ortho and para forms [24].

The para isomer (4-position) places the sulfinate group directly opposite the inter-ring bond, maximizing electronic conjugation through the aromatic system [3] [24]. This isomer, with Chemical Abstracts Service number 131419-12-0, represents the most extensively studied member of the positional isomer series [3] [26]. The para positioning allows for optimal electronic communication between the sulfinate substituent and the extended π-system [25].

PositionSystematic NameStructural Characteristics
ortho (2-position)Sodium [1,1'-biphenyl]-2-sulfinateSulfinate adjacent to inter-ring bond, steric interactions
meta (3-position)Sodium [1,1'-biphenyl]-3-sulfinateIntermediate electronic effects, reduced steric hindrance
para (4-position)Sodium [1,1'-biphenyl]-4-sulfinateMaximum electronic conjugation, CAS 131419-12-0

Structural Analogs

Structural analogs of sodium [1,1'-biphenyl]-2-sulfinate encompass compounds that share similar molecular frameworks while incorporating systematic structural modifications [27] [28]. Hydroxylated derivatives represent an important class of analogs, exemplified by 2'-hydroxybiphenyl-2-sulfinate, which incorporates a hydroxyl group on the second phenyl ring [29] [30]. This analog, with Chemical Abstracts Service number 77136-31-3, plays a significant role in biodesulfurization pathways and exhibits distinct biochemical properties [17] [28].

Sulfonate analogs, where the sulfinate group is oxidized to the +6 oxidation state, constitute another important structural class [10] [31]. Sodium [1,1'-biphenyl]-2-sulfonate represents the direct oxidation product of the target compound and exhibits enhanced stability toward aerial oxidation [10]. The electronic and steric properties differ significantly due to the increased oxidation state of sulfur and the resulting changes in molecular geometry [19].

Biphenyl derivatives bearing different functional groups at the 2-position provide additional structural analogs for comparative studies [32] [22]. Examples include 2-biphenylcarboxylic acid, 2-biphenylphosphonic acid, and various halogenated derivatives [22]. These compounds maintain the biphenyl backbone while exploring different electronic and steric effects through functional group variation [32].

Disubstituted analogs incorporating multiple sulfinate groups represent more complex structural variants [33]. Compounds such as biphenyl-2,2'-disulfinate and biphenyl-4,4'-disulfinate provide insights into the effects of multiple sulfinate substitution on molecular properties and reactivity [34] [33]. These analogs are particularly relevant for understanding intermolecular interactions and potential applications in materials science [34].

Comparative Analysis with Related Compounds

Comparative analysis of sodium [1,1'-biphenyl]-2-sulfinate with related compounds reveals distinct structure-property relationships that influence chemical behavior and potential applications [24] [35]. The ortho positioning of the sulfinate group creates unique steric and electronic environments compared to meta and para isomers [24]. Electronic effects manifest through different resonance contributions and inductive influences, affecting both spectroscopic properties and chemical reactivity [25].

Comparison with the para isomer (sodium [1,1'-biphenyl]-4-sulfinate) highlights the significance of substitution patterns in biphenyl chemistry [3] [24]. The para isomer exhibits enhanced electronic conjugation through the extended π-system, resulting in different ultraviolet-visible absorption characteristics and potentially different chemical stability profiles [8]. The ortho isomer's proximity to the inter-ring bond introduces conformational constraints that are absent in the para analog [8].

Analysis relative to sulfonate analogs demonstrates the impact of sulfur oxidation state on molecular properties [10] [23]. Sulfonates generally exhibit greater thermal stability and resistance to reduction compared to sulfinates, reflecting the higher oxidation state of sulfur [6]. The sulfinate group's intermediate oxidation state (+4) provides unique reactivity patterns, including susceptibility to both oxidation and reduction under appropriate conditions [23].

Hydroxylated analogs, particularly 2'-hydroxybiphenyl-2-sulfinate, exhibit enhanced biological activity and different solubility profiles [30] [28]. The presence of the hydroxyl group introduces additional hydrogen bonding capabilities and alters the electronic distribution within the molecular framework [17]. These structural modifications significantly impact the compound's behavior in biological systems and its potential utility in biochemical applications [28] [35].

Hydrogen Bond Acceptor Count

3

Exact Mass

240.02209498 g/mol

Monoisotopic Mass

240.02209498 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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